molecular formula C12H9IO3 B5780964 4-iodobenzyl 2-furoate

4-iodobenzyl 2-furoate

Cat. No.: B5780964
M. Wt: 328.10 g/mol
InChI Key: RLZWUMIHQPGDSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodobenzyl 2-furoate is an organic compound that belongs to the class of esters It is composed of a benzyl group substituted with an iodine atom at the para position and a furoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodobenzyl 2-furoate typically involves the esterification of 4-iodobenzyl alcohol with 2-furoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Iodobenzyl 2-furoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Products vary depending on the nucleophile used in the substitution reaction.

    Oxidation: Oxidized derivatives of the furoate ester.

    Reduction: Reduced forms of the furoate ester.

    Hydrolysis: 4-Iodobenzyl alcohol and 2-furoic acid.

Scientific Research Applications

4-Iodobenzyl 2-furoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-iodobenzyl 2-furoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzyl Alcohol: Similar structure but lacks the furoate ester group.

    2-Furoic Acid: Contains the furoate group but lacks the benzyl iodine substitution.

    4-Iodobenzyl Acetate: Similar ester structure but with an acetate group instead of a furoate group.

Uniqueness

4-Iodobenzyl 2-furoate is unique due to the combination of the iodine-substituted benzyl group and the furoate ester group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

(4-iodophenyl)methyl furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9IO3/c13-10-5-3-9(4-6-10)8-16-12(14)11-2-1-7-15-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZWUMIHQPGDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OCC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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